sodium;2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
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Overview
Description
Sodium;2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through various methods such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.
Amination: The indole core is then subjected to amination to introduce the amino group at the appropriate position.
Methylation: The amino group is methylated to form the 2-methylpropanoic acid derivative.
Sodium Salt Formation: Finally, the carboxylic acid group is converted to its sodium salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the indole ring to its oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the indole ring or other functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized indole derivatives, such as indole-3-carboxylic acid.
Reduction Products: Reduced indole derivatives, such as indole-3-ethanol.
Substitution Products: Substituted indole derivatives, such as N-methylindole.
Scientific Research Applications
Chemistry: Sodium;2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid is used in the synthesis of various indole derivatives, which are important in organic chemistry research.
Biology: Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used in biological studies to explore these activities.
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.
Mechanism of Action
The mechanism by which sodium;2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The specific molecular targets and pathways depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid: This compound is similar but lacks the methyl group at the 2-position.
5-Fluoro-2-amino-3-(1H-indol-3-yl)propanoic acid: This compound has a fluorine atom at the 5-position of the indole ring.
Uniqueness: Sodium;2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid is unique due to the presence of the methyl group, which can influence its chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H14N2NaO2+ |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
sodium;2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14N2O2.Na/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10;/h2-5,7,14H,6,13H2,1H3,(H,15,16);/q;+1 |
InChI Key |
UMBRORASJLYIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.[Na+] |
Origin of Product |
United States |
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